molecular formula C31H31FN2O6 B563765 3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine CAS No. 290371-78-7

3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine

Cat. No. B563765
M. Wt: 546.595
InChI Key: DYWGIYQONVUVCS-UPRLRBBYSA-N
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Description

3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine is a specialty product for proteomics research . It has a molecular formula of C31H31FN2O6 and a molecular weight of 546.59 .


Synthesis Analysis

5′-O-(4,4′-Dimethoxytrityl)thymidine may be used in the stereoselective synthesis of 3′-deoxy-3′-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides . It may be used as a research tool for antiviral and anticancer studies .


Molecular Structure Analysis

3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine contains a total of 75 bonds; 44 non-H bonds, 21 multiple bonds, 9 rotatable bonds, 3 double bonds, 18 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 urea (-thio) derivative, 1 imide (-thio), 2 ether (aliphatic), 2 ether (aromatic), and 1 Oxolane .


Chemical Reactions Analysis

The compound is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .


Physical And Chemical Properties Analysis

The compound is a white solid with a molecular formula of C31H31FN2O6 and a molecular weight of 546.59 . It is soluble in dichloromethane .

Scientific Research Applications

Radiosynthesis for PET Imaging

3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine has been recognized for its potential in the field of positron emission tomography (PET) imaging, particularly as an alternative to [11C]Thymidine. The compound's stability and intracellular accumulation without participating in DNA synthesis make it a valuable marker for tumor proliferation studies. Notably, modifications in the radiosynthesis process have been explored to improve the production of [18F]fluorothymidine ([18F]FLT), such as utilizing different precursors and optimizing reaction conditions, to ensure higher yield and stability for clinical applications (Wodarski et al., 2000) (Jia-he, 2012).

DNA Sequencing and Oligonucleotide Synthesis

The compound has been instrumental in advancing DNA sequencing technology and oligonucleotide synthesis. Specifically, derivatives of 3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine have been synthesized for use as chain terminators in DNA sequencing, demonstrating the compound's versatility and crucial role in genetic research. This is evident in the development of thioamide derivatives and their conversion into triphosphates for efficient DNA sequencing experiments (Wojczewski et al., 2000).

properties

IUPAC Name

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31FN2O6/c1-20-18-34(30(36)33-29(20)35)28-17-26(32)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3,(H,33,35,36)/t26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWGIYQONVUVCS-UPRLRBBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747490
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-fluorothymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine

CAS RN

290371-78-7
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-fluorothymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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